![molecular formula C8H8ClN3O B12979785 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12979785.png)
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrazole with a chloromethylating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Scientific Research Applications
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidine derivatives, share some chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic core and are used in similar applications.
Uniqueness
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological processes .
Properties
Molecular Formula |
C8H8ClN3O |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methyl-6H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H8ClN3O/c1-5-2-7-10-6(4-9)3-8(13)12(7)11-5/h2H,3-4H2,1H3 |
InChI Key |
WWSVNDJHPQIITI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)CC(=NC2=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Ethyl-1-oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B12979703.png)
![Methyl 5,6-dihydro-4H-cyclopenta[c]furan-1-carboxylate](/img/structure/B12979710.png)
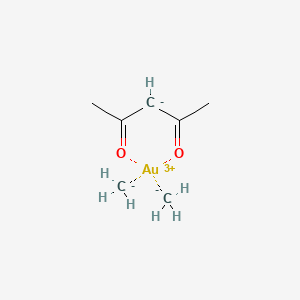
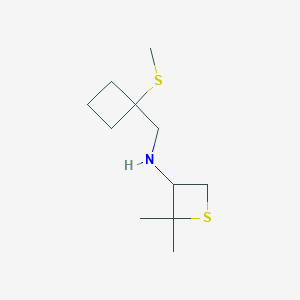
![(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B12979745.png)
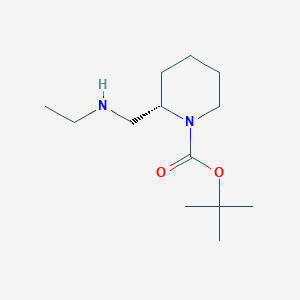
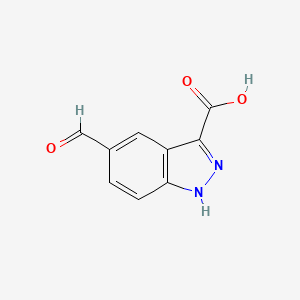
![2-(Methylsulfonyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12979773.png)
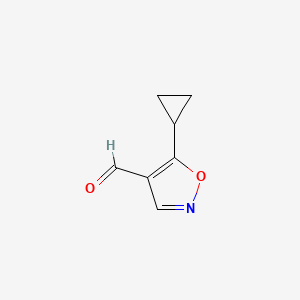
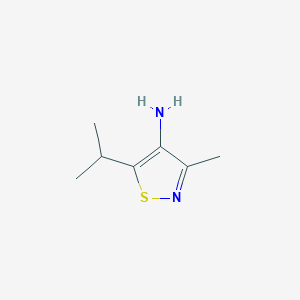

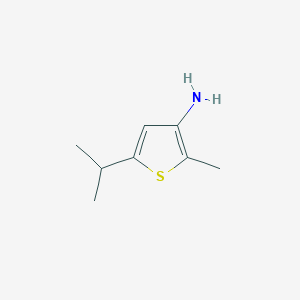
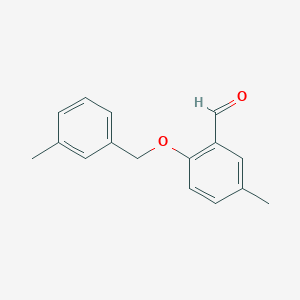
![tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B12979794.png)
